molecular formula C17H21NO4S B4421036 3-(1-adamantylsulfamoyl)benzoic Acid

3-(1-adamantylsulfamoyl)benzoic Acid

Cat. No.: B4421036
M. Wt: 335.4 g/mol
InChI Key: YLCBIJJSUFEITM-UHFFFAOYSA-N
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Description

3-(1-Adamantylsulfamoyl)benzoic Acid is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a benzoic acid core substituted at the meta position with a sulfamoyl group linked to a bulky, lipophilic adamantane moiety. The specific molecular formula is C17H21NO4S . The presence of both the carboxylic acid and sulfonamide functional groups provides two potential sites for chemical modification or salt formation, making this compound a valuable intermediate for the synthesis of more complex molecules. Its structure, which combines a rigid adamantane cage with a substituted aromatic system, is often explored in drug discovery. Adamantane derivatives are known for their ability to enhance the metabolic stability and binding affinity of drug candidates. Furthermore, sulfamoyl benzoic acid (SBA) analogues have been identified in scientific literature as a privileged scaffold for designing bioactive molecules. For instance, specific SBA analogues have been developed as potent and selective agonists for the Lysophosphatidic Acid (LPA) receptor subtype LPA2, showcasing the potential of this chemical class in medicinal chemistry and the development of targeted therapeutics . Researchers can utilize this high-purity compound as a key building block in developing novel enzyme inhibitors, receptor ligands, and other pharmacologically active agents. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(1-adamantylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c19-16(20)14-2-1-3-15(7-14)23(21,22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,18H,4-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCBIJJSUFEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantylsulfamoyl)benzoic acid typically involves the following steps:

    Formation of Adamantylamine: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia.

    Sulfamoylation: The 1-adamantylamine is then reacted with sulfamoyl chloride to form 1-adamantylsulfamoyl chloride.

    Coupling with Benzoic Acid: Finally, the 1-adamantylsulfamoyl chloride is coupled with benzoic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(1-Adamantylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1-adamantylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantyl group provides steric bulk, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Sulfamoyl-Substituted Benzoic Acid Derivatives

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many bioactive molecules. Below is a comparison of 3-(1-adamantylsulfamoyl)benzoic acid with other sulfamoyl-bearing analogs:

Compound Name Substituent at 3-Position Molecular Weight Key Properties/Applications References
This compound Adamantyl-sulfamoyl ~349.4 (estimated) Enhanced lipophilicity, enzyme inhibition
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid Extended sulfamoyl-ethyl chain ~394.4 Potential dual sulfonamide activity
3-[(1-Phenylethyl)sulfamoyl]benzoic Acid Phenylethyl-sulfamoyl 305.34 Intermediate in drug impurity synthesis

Key Findings :

  • Extended sulfamoyl chains (e.g., in ’s compound) may enhance binding to proteins with deeper active sites but compromise bioavailability due to higher polarity .

Boronate Ester and Hydroxy/Methoxy Derivatives

Benzoic acid derivatives with boronate esters or hydroxyl/methoxy groups exhibit distinct reactivity and applications:

Compound Name Substituent at 3-Position Molecular Weight Key Properties/Applications References
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Boronate ester 248.08 Suzuki-Miyaura cross-coupling reagent
p-Hydroxybenzoic acid Hydroxyl group 138.12 Natural antioxidant; preservative
3,5-Dimethoxy-4-hydroxybenzoic acid Methoxy and hydroxyl groups 198.17 Plant-derived metabolite; antimicrobial

Key Findings :

  • Unlike the sulfamoyl derivatives, boronate esters (e.g., ) are utilized in synthetic chemistry for cross-coupling reactions, highlighting divergent applications .
  • Hydroxy/methoxy derivatives () are often natural products with antioxidant or antimicrobial roles but lack the targeted enzyme inhibition seen in sulfonamides .

Tetrazole-Containing Benzoic Acid Derivatives

Tetrazole rings are bioisosteres of carboxylic acids, offering metabolic stability:

Compound Name Substituent at 3-Position Molecular Weight Key Properties/Applications References
3-({[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid Tetrazole-thioacetyl-amino 355.37 Potential protease inhibition

Key Findings :

    Q & A

    Q. Key Optimization Strategies :

    • Temperature control : Lower temperatures (<10°C) reduce adamantylamine degradation.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC).
    Synthetic StepReagents/ConditionsYield (%)Purity (%)Reference Approach
    Sulfamoylation1-adamantylamine, DCM, 0°C65–7090Analogous to
    Acid activationEDCI, HOBt, DMF80–8595Adapted from

    Basic: What spectroscopic and computational methods are critical for structural validation?

    Methodological Answer:

    • NMR : 1^1H and 13^13C NMR confirm adamantyl group integration (e.g., adamantyl protons at δ 1.6–2.1 ppm) and sulfamoyl linkage (NH resonance at δ 7.3–7.5 ppm).
    • FT-IR : Sulfonamide S=O stretches at 1150–1300 cm1^{-1}; carboxylic acid O-H at 2500–3300 cm1^{-1}.
    • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies and compare with experimental data .

    Basic: How is preliminary biological activity screened, and what assays are prioritized?

    Methodological Answer:

    • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin hydrolysis). IC50_{50} values <10 μM suggest high potency .
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

    Advanced: What mechanistic insights exist for its interaction with β-lactamases like OXA-48?

    Methodological Answer :
    X-ray crystallography (resolution: 1.75–2.5 Å) reveals that the adamantyl group occupies hydrophobic pockets near the enzyme active site, while the sulfamoyl moiety hydrogen-bonds with catalytic residues (e.g., Lys73 in OXA-48). Competitive inhibition is observed, with Ki_i values in the nanomolar range .

    Enzyme TargetPDB IDBinding Affinity (Kd_d, nM)Key Interactions
    OXA-486SGS12.5Adamantyl–Val120; sulfamoyl–Lys73
    TEM-14WCM85.0Weaker hydrophobic contacts

    Advanced: How do structural modifications influence activity in SAR studies?

    Q. Methodological Answer :

    • Adamantyl vs. alkyl substituents : Adamantyl enhances membrane permeability (logP >3.5) and binding affinity (ΔG = -9.2 kcal/mol) compared to butyl (ΔG = -6.8 kcal/mol) .
    • Sulfamoyl position : Meta-substitution on benzoic acid improves steric compatibility with enzyme pockets (IC50_{50} = 0.8 μM) vs. para (IC50_{50} = 5.2 μM) .
    SubstituentlogPIC50_{50} (μM)Target Enzyme
    1-Adamantyl3.70.8OXA-48
    tert-Butyl2.95.6OXA-48
    Phenyl3.112.3OXA-48

    Advanced: How can contradictory bioactivity data across studies be resolved?

    Methodological Answer :
    Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Mitigation strategies:

    • Standardize assays : Use uniform buffer systems (e.g., 50 mM HEPES, pH 7.5).
    • Control for solubility : Pre-dissolve compounds in DMSO (<1% final concentration).
    • Validate with orthogonal methods : Compare MIC values (microbiology) with enzyme inhibition data (biochemistry) .

    Advanced: What crystallographic data inform its binding mode with therapeutic targets?

    Methodological Answer :
    High-resolution X-ray structures (e.g., PDB 6SGS) show:

    • Adamantyl group : Engages in van der Waals interactions with nonpolar residues (e.g., Val120, Ile260).
    • Sulfamoyl NH : Forms hydrogen bonds with catalytic water molecules (distance: 2.8 Å).
    • Benzoic acid : Coordinates with Mg2+^{2+} in metalloenzymes, enhancing binding stability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-(1-adamantylsulfamoyl)benzoic Acid
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